2-(2-Ethylhexyl)-cyclohexanone
Description
2-(2-Ethylhexyl)-cyclohexanone is a cyclohexanone derivative featuring a branched 2-ethylhexyl substituent. Cyclohexanone derivatives are widely utilized in industrial formulations, particularly as additives in pesticides and solvents . The 2-ethylhexyl group, a common alkyl chain in chemical synthesis, likely imparts moderate hydrophobicity and stability, making it suitable for pesticide formulations where controlled release and solubility are critical .
Properties
IUPAC Name |
2-(2-ethylhexyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-3-5-8-12(4-2)11-13-9-6-7-10-14(13)15/h12-13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGTUZKVJMOVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylhexyl)-cyclohexanone typically involves the alkylation of cyclohexanone with 2-ethylhexyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the base. The general reaction scheme is as follows:
Cyclohexanone+2-Ethylhexyl bromideNaHthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylhexyl)-cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-ethylhexyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nucleophiles such as halides, cyanides, or amines in the presence of a suitable solvent.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones.
Scientific Research Applications
2-(2-Ethylhexyl)-cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and plasticizers.
Mechanism of Action
The mechanism of action of 2-(2-Ethylhexyl)-cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-TERT-BUTYLCYCLOHEXANONE (CAS 1728-46-7)
- Molecular Formula : C₁₀H₁₈O
- Molecular Weight : 154.25 g/mol
- Physical Properties :
- Melting Point: 38.55°C
- Boiling Point: 62.5°C at 4 mmHg
- Applications : Used in fragrances (e.g., Verdone®) due to its low volatility and stable tertiary butyl group.
- Comparison : The tert-butyl group provides steric hindrance, reducing reactivity compared to the linear 2-ethylhexyl chain. Its lower molecular weight results in higher volatility .
4-Heptylcyclohexanone (CAS 16618-75-0)
- Molecular Formula : C₁₃H₂₄O
- Molecular Weight : 196.33 g/mol
- Comparison: The linear heptyl chain increases hydrophobicity and molecular weight compared to 2-(2-ethylhexyl)-cyclohexanone, likely enhancing persistence in environmental applications .
Comparison with Acyl-Substituted Cyclohexanones
2-Isobutyrylcyclohexanone (CAS 39207-65-3)
- Molecular Formula : C₁₀H₁₆O₂
- Molecular Weight : 168.23 g/mol
- Physical Properties :
- Melting Point: 38°C
- Boiling Point: 266°C
- Density: 1.0076 g/mL
- Applications: Employed in chemical synthesis, particularly in enol ether reactions.
- Comparison : The isobutyryl group introduces a ketone functionality, increasing polarity and reactivity compared to alkyl-substituted analogs. This makes it more suitable for organic transformations than pesticide formulations .
Comparison with Aromatic-Substituted Derivatives
2-(2-Oxo-2-phenylethyl)-cyclohexanone (CAS 33553-23-0)
- Molecular Formula : C₁₄H₁₆O₂
- Molecular Weight : 216.28 g/mol
- Structural Features : The phenacyl group introduces aromaticity, enhancing UV stability and π-π interactions.
Methoxetamine Derivatives (e.g., MXE)
- Example: 2-(3-Methoxyphenyl)-2-(ethylamino)-cyclohexanone
- Molecular Formula: C₁₄H₁₉NO₂
- Molecular Weight : 233.14 g/mol
- Applications: Pharmacologically active as NMDA receptor antagonists, distinct from industrial uses of this compound .
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